

# Physical properties and appearance of 2-Bromocyclohexanone.

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## Compound of Interest

Compound Name: 2-Bromocyclohexanone

Cat. No.: B1249149

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## Technical Guide: 2-Bromocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Bromocyclohexanone** is an organobromine compound widely utilized in organic synthesis as a versatile intermediate and building block.<sup>[1][2][3][4]</sup> Its chemical structure, featuring a cyclohexanone ring with a bromine atom at the alpha-position to the carbonyl group, imparts a high degree of reactivity.<sup>[2][4]</sup> This dual functionality allows it to participate in a wide array of chemical transformations, including nucleophilic substitutions, eliminations (dehydrohalogenation), and rearrangements.<sup>[3][4]</sup> Consequently, **2-bromocyclohexanone** is a key precursor in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules.<sup>[2][3][5]</sup>

### Physical Properties and Appearance

**2-Bromocyclohexanone** is typically a liquid at room temperature, with a color ranging from colorless to light yellow, pale yellow, or even light red or dark brown.<sup>[1][2][3][6]</sup> It is characterized by a distinctive, pungent odor.<sup>[1][2]</sup> The compound has limited solubility in water but is soluble in common organic solvents such as chloroform, ethanol, and diethyl ether.<sup>[1][2][5][6]</sup>

### Quantitative Data Summary

The physical and chemical properties of **2-Bromocyclohexanone** are summarized in the table below. Data is compiled from various sources and reflects the range of reported values.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrO	[1][2][5][7]
Molecular Weight	177.04 g/mol	[2][3][5][7][8][9]
CAS Number	822-85-5	[1][3][8]
Appearance	Colorless to light yellow/brown clear liquid	[1][2]
Light red liquid	[6]	
Boiling Point	196-198 °C (at 760 mmHg)	[1]
210.5 °C (at 760 mmHg)	[10]	
89-90 °C (at 14 Torr)	[8]	
96-99 °C (at 18 mmHg)	[3]	
70-72 °C (at 0.53 hPa / 0.40 mmHg)	[5][6]	
Density	1.4887 g/cm <sup>3</sup>	[5][6]
1.509 g/cm <sup>3</sup>	[10]	
Refractive Index (n <sub>20</sub> /D)	1.512	[5][6]
1.516	[8]	
1.519	[1]	
Solubility	Soluble in chloroform, organic solvents	[1][5][6]
Limited solubility in water	[1]	
Storage Temperature	<0°C or -20°C	[1][6][8]

## Spectroscopic Characterization

The structural identification and purity assessment of **2-bromocyclohexanone** are routinely performed using standard spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically observed around  $1710\text{ cm}^{-1}$ .[\[3\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are critical for confirming the structure. The proton NMR provides information on the chemical environment of the hydrogen atoms, while the carbon NMR confirms the presence of the six distinct carbon atoms, including the carbonyl carbon and the carbon bearing the bromine atom.[\[3\]](#)[\[6\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak ( $m/z$ ) is expected around 176/178, corresponding to the two isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).[\[3\]](#)

## Experimental Protocols

### Synthesis of 2-Bromocyclohexanone via Bromination of Cyclohexanone

This protocol describes a common method for synthesizing **2-bromocyclohexanone** by the direct bromination of cyclohexanone.

Methodology:

- **Reaction Setup:** A reaction vessel is charged with cyclohexanone and an appropriate solvent system. Industrial processes may use aqueous media to reduce cost, while laboratory-scale synthesis might employ co-solvents like methanol or ethanol to improve miscibility.[\[3\]](#)
- **Control of Conditions:** The reaction mixture is cooled to a temperature range of  $10\text{--}40^\circ\text{C}$ . Maintaining a low temperature is crucial to prevent over-bromination and other side reactions.[\[3\]](#) An acidic pH (0-1) is established to stabilize the bromonium ion intermediate.[\[3\]](#)

- **Bromine Addition:** A brominating agent, such as liquid bromine (1.5-2 equivalents), is added slowly to the stirred reaction mixture.[3] The exothermic nature of the reaction requires careful temperature control during this step.[3]
- **Reaction Progression:** The reaction is allowed to proceed for 2-4 hours, ensuring complete conversion.[3]
- **Workup:** Upon completion, the reaction mixture is transferred to a separatory funnel for extraction. An organic solvent, such as diethyl ether, is used to extract the product from the aqueous phase.[3]
- **Purification:** The combined organic layers are washed, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure. Final purification is achieved by distillation under reduced pressure (e.g., 96–99°C at 18 mm Hg) to yield pure **2-bromocyclohexanone**.[3]



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Caption: Workflow for the synthesis of **2-Bromocyclohexanone**.

## Favorskii Rearrangement of 2-Bromocyclohexanone

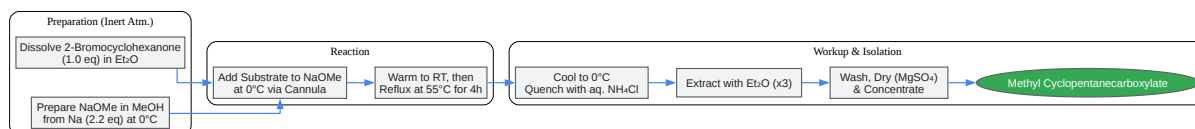
This protocol details the ring contraction of **2-bromocyclohexanone** to methyl cyclopentanecarboxylate via the Favorskii rearrangement, a key application of this substrate. [11]

Methodology:

- **Base Preparation:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), sodium metal (2.2 equivalents) is carefully added to anhydrous methanol at 0°C. The

mixture is stirred until all the sodium has reacted to form a fresh solution of sodium methoxide.[11]

- Substrate Preparation: In a separate flask, **2-bromocyclohexanone** (1.0 equivalent) is dissolved in anhydrous diethyl ether.[11]
- Initiation: The **2-bromocyclohexanone** solution is transferred to the sodium methoxide solution at 0°C via cannula, resulting in the formation of a white slurry.[11]
- Reaction: The reaction mixture is allowed to warm to room temperature. A reflux condenser is attached, and the flask is placed in a preheated oil bath at 55°C. The mixture is stirred vigorously for 4 hours.[11]
- Quenching and Workup: After 4 hours, the mixture is cooled to 0°C in an ice bath and diluted with diethyl ether. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.[11]
- Extraction and Purification: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted two more times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filtered, and concentrated in vacuo to yield the crude product, which can be further purified by distillation.[11]



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Caption: Workflow for the Favorskii Rearrangement experiment.

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